molecular formula C8H8F3NO2 B13469861 [4-Amino-2-(trifluoromethoxy)phenyl]methanol

[4-Amino-2-(trifluoromethoxy)phenyl]methanol

Cat. No.: B13469861
M. Wt: 207.15 g/mol
InChI Key: HHWKUNDGTJOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Amino-2-(trifluoromethoxy)phenyl]methanol is an organic compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of [4-Amino-2-(trifluoromethoxy)phenyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Amino-2-(trifluoromethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

[4-Amino-2-(trifluoromethoxy)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which [4-Amino-2-(trifluoromethoxy)phenyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Amino-2-(trifluoromethoxy)phenyl]methanol is unique due to the presence of all three functional groups (amino, trifluoromethoxy, and hydroxyl) on the benzene ring. This combination of groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

[4-amino-2-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3,13H,4,12H2

InChI Key

HHWKUNDGTJOHOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.